Phosphonic acid, bis(1,1-dimethylethyl) ester, is an organophosphorus compound characterized by its molecular formula and a molecular weight of approximately 194.21 g/mol. This compound appears as a colorless to yellowish liquid and is soluble in organic solvents. Its structure features two tert-butyl groups attached to the phosphonic acid moiety, which contributes to its unique chemical properties and reactivity .
These reactions are crucial for its use in organic synthesis and as a building block for more complex molecules.
The synthesis of phosphonic acid, bis(1,1-dimethylethyl) ester can be achieved through several methods:
Each method has its advantages and limitations regarding yield and purity .
Phosphonic acid, bis(1,1-dimethylethyl) ester finds applications in various fields:
These applications highlight its versatility as a chemical reagent and functional material .
Interaction studies of phosphonic acid, bis(1,1-dimethylethyl) ester primarily focus on its reactivity with biological systems and other chemicals. Research suggests that it can interact with various enzymes and receptors due to its phosphonic acid group, which may influence metabolic pathways. Additionally, studies on its interactions with metal ions indicate potential applications in catalysis .
Several compounds share structural similarities with phosphonic acid, bis(1,1-dimethylethyl) ester. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] ester | C26H31O4P | Contains phenyl groups; used in pharmaceuticals |
Di-tert-butyl phosphite | C8H19O3P | Acts as an antioxidant; simpler structure |
Phosphoric acid, bis(2-tert-butylphenyl) phenyl ester | C26H31O4P | Similar in structure; used in industrial applications |
Phosphonic acid, bis(1,1-dimethylethyl) ester stands out due to its specific application as a plant growth regulator and its unique reactivity profile compared to these similar compounds .
This comprehensive overview underscores the significance of phosphonic acid, bis(1,1-dimethylethyl) ester in chemistry and its potential for further research and application development.
Early synthesis of di-tert-butyl phosphonate involved PCl₃ as a central reagent. In the 1960s–1980s, methods combined PCl₃ with tert-butanol in nonpolar solvents (e.g., ligroin, petroleum ether) using bases like triethylamine or pyridine. These reactions faced challenges:
A pivotal advancement came with KOtBu (potassium tert-butoxide), which replaced tert-butanol and base, simplifying workup. Reaction optimization with KOtBu in THF, Me-THF, or MTBE improved purity to >99%.
Industrial synthesis prioritizes cost, scalability, and purity. Key methods include:
Parameter | Value |
---|---|
Temperature | 130°C |
Solvent | None (neat reaction) |
Byproducts | Excess tert-butanol |
Laboratory methods emphasize precision and flexibility:
Modern methods leverage PCl₃ and tert-butoxide salts to enhance efficiency:
Oxidation of di-tert-butyl phosphite to di-tert-butyl phosphate (DTBPP) is critical for prodrug synthesis:
Parameter | Value |
---|---|
Oxidizing Agent | H₂O₂ (30%) |
Catalyst | KI (0.1–0.5 mol%) |
Temperature | 80°C |
Sustainability-driven methods minimize waste and toxic reagents:
Solvent choice significantly impacts reaction efficiency and product quality:
Solvent | Purity (%) | Yield (%) | Notes |
---|---|---|---|
MTBE | 99 | 78 | Minimal byproduct retention |
Me-THF | 99 | 75 | Scalable, low viscosity |
THF | 97 | 76 | Higher water solubility |
CPME | 99 | 77 | Low toxicity, high boiling pt |
Key observations:
Corrosive;Irritant